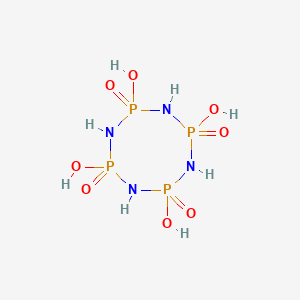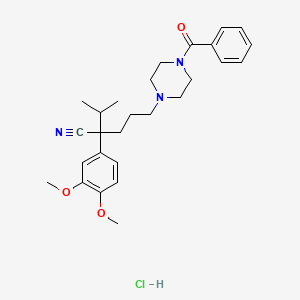
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a dimethoxyphenyl group, and an isopropylpentanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent.
Introduction of the Isopropylpentanenitrile Moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide and a cyanide source.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
- 5-(4-Ethyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
Uniqueness
- Structural Features : The presence of the benzyl group on the piperazine ring and the specific substitution pattern on the phenyl ring make it unique.
- Reactivity : Its reactivity profile may differ due to the electronic and steric effects of the substituents.
- Applications : Unique applications in various fields due to its distinct chemical properties.
Propriétés
Numéro CAS |
145638-64-8 |
|---|---|
Formule moléculaire |
C27H36ClN3O3 |
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H35N3O3.ClH/c1-21(2)27(20-28,23-11-12-24(32-3)25(19-23)33-4)13-8-14-29-15-17-30(18-16-29)26(31)22-9-6-5-7-10-22;/h5-7,9-12,19,21H,8,13-18H2,1-4H3;1H |
Clé InChI |
QIRDLKQSXIOTTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCN1CCN(CC1)C(=O)C2=CC=CC=C2)(C#N)C3=CC(=C(C=C3)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


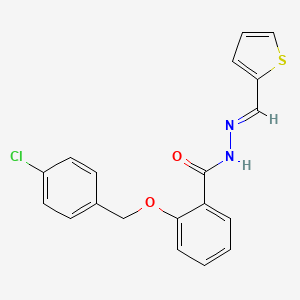

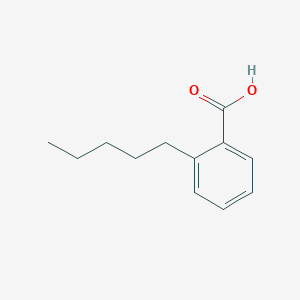
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
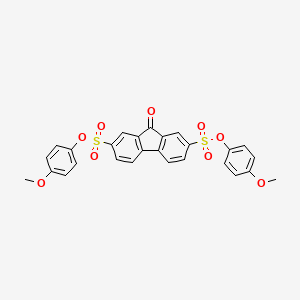
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
